molecular formula C11H8N4 B13497559 3-Amino-5-phenylpyrazine-2-carbonitrile

3-Amino-5-phenylpyrazine-2-carbonitrile

Cat. No.: B13497559
M. Wt: 196.21 g/mol
InChI Key: DIAVJBHFXPRPFJ-UHFFFAOYSA-N
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Description

3-Amino-5-phenylpyrazine-2-carbonitrile is a heterocyclic organic compound that features a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 5-position, and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazine-2-carbonitrile with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro-derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Amino-5-phenylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylpyrazine-2-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carbonitrile: Lacks the phenyl group, making it less hydrophobic.

    5-Phenylpyrazine-2-carbonitrile: Lacks the amino group, affecting its reactivity.

    3-Amino-6-phenylpyrazine-2-carbonitrile: Similar structure but with different substitution pattern.

Uniqueness

3-Amino-5-phenylpyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino group and a cyano group on the pyrazine ring, along with a phenyl group, makes it a versatile intermediate for further chemical modifications.

Biological Activity

3-Amino-5-phenylpyrazine-2-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. Its unique molecular structure, characterized by a pyrazine ring substituted with an amino group and a phenyl group alongside a carbonitrile functional group, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4C_{11}H_{10}N_4. The presence of the amino and phenyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives of pyrazine compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Data

CompoundMIC (µM)Target Organism
This compound12.6Mycobacterium kansasii
3-Amino-pyrazine-2-carboxylic acid25Staphylococcus aureus
5-Alkylamino-N-phenylpyrazine-2-carboxamideVariesEscherichia coli

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor activity . Molecular docking studies suggest that it may bind effectively to specific enzymes or receptors involved in cancer pathways, indicating its potential as a lead compound for drug development . The cytotoxicity profile has been assessed using various cancer cell lines, showing promising results.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Selectivity Index
HepG2>100-
A549 (Lung)303.8
MCF7 (Breast)254.0

The mechanism of action of this compound involves its interaction with biological macromolecules. Studies have shown that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cancer cell proliferation pathways. The binding affinity to these targets can be influenced by the structural features of the compound.

Case Studies

  • Study on Antimycobacterial Activity :
    A study evaluated the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with low MIC values, supporting the hypothesis that structural modifications can enhance biological activity .
  • Evaluation in Cancer Models :
    Research involving different cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations lower than those causing toxicity to normal cells. This selectivity suggests a favorable therapeutic index for further development .

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

3-amino-5-phenylpyrazine-2-carbonitrile

InChI

InChI=1S/C11H8N4/c12-6-9-11(13)15-10(7-14-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15)

InChI Key

DIAVJBHFXPRPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)N)C#N

Origin of Product

United States

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